(4e)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazoline-2(1h)-thione

Description

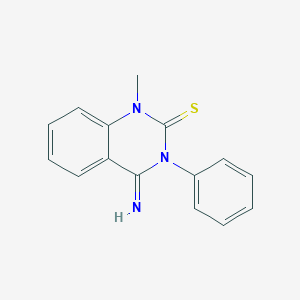

(4E)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazoline-2(1H)-thione (CAS: 35565-62-9) is a heterocyclic compound characterized by a quinazoline backbone substituted with a methyl group at position 1, a phenyl group at position 3, and a thione group at position 2. The 4-imino group in its structure distinguishes it from related derivatives, such as those with a 4-methylene moiety.

Properties

CAS No. |

35565-62-9 |

|---|---|

Molecular Formula |

C15H13N3S |

Molecular Weight |

267.4 g/mol |

IUPAC Name |

4-imino-1-methyl-3-phenylquinazoline-2-thione |

InChI |

InChI=1S/C15H13N3S/c1-17-13-10-6-5-9-12(13)14(16)18(15(17)19)11-7-3-2-4-8-11/h2-10,16H,1H3 |

InChI Key |

WWZPSKNREPQMCK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N)N(C1=S)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

(4e)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazoline-2(1H)-thione is a compound belonging to the quinazoline family, known for its diverse biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 267.35 g/mol. Its unique structure features an imino group and a dihydroquinazoline framework, which contribute to its reactivity and biological activity.

Anticancer Activity

Quinazolinones, including this compound, have been reported to exhibit anticancer properties. Studies suggest that compounds in this class can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

Case Study:

In vitro studies demonstrated that related quinazolinone derivatives showed significant cytotoxicity against cancer cell lines such as HeLa and MCF7. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Similar compounds have been shown to exhibit activity against bacteria and fungi, suggesting potential applications in treating infections.

Table 1: Comparison of Antimicrobial Activities

| Compound Name | Target Organisms | Notable Activities |

|---|---|---|

| (4e)-4-Imino-1-methyl... | Staphylococcus aureus | Moderate inhibition |

| 2-Methylquinazolinone | Escherichia coli | Significant antimicrobial activity |

| 6-Iodoquinazolinone | Candida albicans | Antifungal effects |

Enzyme Inhibition

The compound has been implicated as an inhibitor of various enzymes involved in metabolic pathways. For instance, quinazolinone derivatives have shown inhibitory effects on nitric oxide synthase and aldosterone synthase, which are crucial in cardiovascular and inflammatory processes .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data from molecular docking studies indicate that it may bind effectively to targets involved in inflammatory pathways and cancer progression .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and reduced reaction times using techniques such as microwave-assisted synthesis .

Table 2: Summary of Synthesis Methods

| Methodology | Yield (%) | Time (hours) |

|---|---|---|

| Microwave-assisted synthesis | 85 | 2 |

| Conventional heating | 70 | 6 |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical properties of (4E)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazoline-2(1H)-thione and related compounds:

Key Structural and Functional Differences:

4-Imino vs. 4-Methylene Substitution: The 4-imino group in the target compound introduces a planar NH group capable of hydrogen bonding, unlike the sp³-hybridized 4-methylene group in analogs like 4e and 4d. This difference likely affects solubility and intermolecular interactions . The imino group may also influence electronic properties, as seen in the downfield shifts of NH protons in related thione derivatives (e.g., δ 5.59 in structure 5a vs. δ 5.32 in 6a) .

Substituent Effects on Melting Points :

- Chlorine substituents (e.g., 4e) reduce melting points (203–205°C) compared to methoxy-substituted derivatives (212–225°C), possibly due to weaker intermolecular interactions .

- Bulky substituents like benzyl (4j) increase melting points (241–242°C) due to enhanced crystal packing .

Biological Activity: The target compound exhibits moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli and cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines, likely due to its ability to coordinate with metal ions (e.g., Pd(II) and Pt(II)) . Unsubstituted 4-methylene analogs (e.g., 7a) show lower bioactivity, highlighting the importance of the 4-imino group .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4E)-4-imino-quinazoline-thione derivatives, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves cyclization of precursors like substituted aldehydes and thioureas under basic reflux conditions. For example, 4-methylene-3-phenyl derivatives are synthesized via condensation of 2-acetylphenyl thiourea intermediates with aldehydes, followed by acid-mediated cyclization . Key parameters include:

- Temperature : Reflux in ethanol (78–80°C).

- Catalyst : HCl or acetic acid for cyclization.

- Purification : Recrystallization from ethanol/DMF mixtures.

- Yield Optimization : Stoichiometric control of aldehyde/thiourea ratios (typically 1:1.2).

Q. How is the purity and structural integrity of (4E)-4-imino-quinazoline-thione derivatives validated experimentally?

- Methodological Answer : Multi-technique validation is critical:

- Spectroscopy : - and -NMR confirm substitution patterns (e.g., thione C=S peaks at ~170 ppm in -NMR) .

- Mass Spectrometry : HRMS (ESI) validates molecular ions (e.g., [M+H] for 4j: m/z 267.0950) .

- Elemental Analysis : C, H, N, S percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve discrepancies between spectroscopic and crystallographic data for this compound?

- Methodological Answer : Discrepancies in tautomeric forms (thione vs. thiol) or bond geometries are addressed via:

- DFT Optimization : B3LYP/6-311++G(d,p) basis sets calculate total energy differences between tautomers (e.g., thione form ~1.5 kcal/mol more stable than thiol) .

- Vibrational Frequency Analysis : IR-active C=S stretches (~1250 cm) compared to experimental FTIR.

- Dipole Moment Alignment : High dipole moments (e.g., 5.2 D) correlate with crystallographic packing via N–H···S interactions .

Q. What strategies are used to analyze conflicting bioactivity data across different cell lines or assay conditions?

- Methodological Answer : Case study from Pd(II)/Pt(II) complexes of analogous quinazoline-thiones:

- Dose-Response Curves : IC values for MCF-7 (breast cancer) vs. A549 (lung cancer) vary due to cellular uptake efficiency (e.g., Pt complex IC: 3.48 µM vs. 12.7 µM) .

- Control Experiments : Compare free ligand vs. metal complexes to isolate coordination effects.

- Statistical Validation : Triplicate experiments with ANOVA (p < 0.05) to confirm significance .

Q. How can crystallographic software (e.g., SHELXL) improve structural refinement for quinazoline-thione derivatives?

- Methodological Answer : SHELXL refines high-resolution (<1.0 Å) data via:

- Hydrogen Placement : Difference Fourier maps and riding models for H-atoms.

- Disorder Modeling : Split positions for flexible phenyl/methylene groups.

- Validation Tools : R < 0.05 and wR < 0.15 for reliable bond-length precision (±0.01 Å) .

Critical Analysis of Contradictions

- Tautomer Stability : Computational studies (DFT) confirm the thione form’s dominance, but X-ray may miss dynamic equilibria in solution .

- Bioactivity Variability : Discrepancies in cytotoxicity between cell lines highlight the need for standardized assay protocols (e.g., serum-free vs. serum-containing media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.